molecular formula C11H17N3O5S B14547328 5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide CAS No. 62009-14-7

5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide

Cat. No.: B14547328
CAS No.: 62009-14-7
M. Wt: 303.34 g/mol
InChI Key: OOAWCHBAFNRKNW-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- is a chemical compound with the molecular formula C11H17N3O4S It is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a nitro group, and a propyl chain with a methylethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is typically done by reacting the nitrated pyridine with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 3-(1-methylethoxy)propyl bromide in the presence of a base like potassium carbonate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylethoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Reduction: Formation of 3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-amino-.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of oxidized derivatives at the methylethoxy group.

Scientific Research Applications

3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-amino-: This compound is similar but has an amino group instead of a nitro group.

    3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-chloro-: This compound has a chloro group instead of a nitro group.

Uniqueness

3-Pyridinesulfonamide, N-[3-(1-methylethoxy)propyl]-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the sulfonamide and methylethoxypropyl substituents makes this compound a versatile intermediate for various chemical transformations and applications.

Properties

CAS No.

62009-14-7

Molecular Formula

C11H17N3O5S

Molecular Weight

303.34 g/mol

IUPAC Name

5-nitro-N-(3-propan-2-yloxypropyl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H17N3O5S/c1-9(2)19-5-3-4-13-20(17,18)11-6-10(14(15)16)7-12-8-11/h6-9,13H,3-5H2,1-2H3

InChI Key

OOAWCHBAFNRKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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